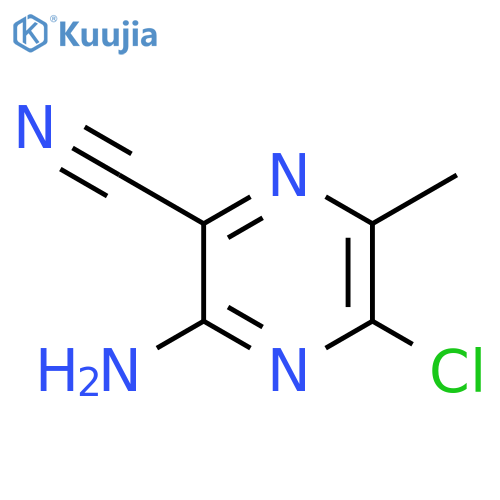

Cas no 54632-08-5 (3-amino-5-chloro-6-methylpyrazine-2-carbonitrile)

54632-08-5 structure

商品名:3-amino-5-chloro-6-methylpyrazine-2-carbonitrile

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3-amino-5-chloro-6-methyl-2-Pyrazinecarbonitrile

- 2-Amino-2-cyano-5-methyl-6-chlorpyrazin

- 3-amino-5-chloro-6-methyl-pyrazine-2-carbonitrile

- 3-AMINO-5-CHLORO-6-METHYLPYRAZINECARBONITRILE

- AC1L7XAV

- NSC252106

- 3-amino-5-chloro-6-methylpyrazine-2-carbonitrile

- DTXSID10312308

- 54632-08-5

- EN300-182524

- Pyrazinecarbonitrile, 3-amino-5-chloro-6-methyl-

- DB-294129

- SCHEMBL391115

- NSC-252106

- 2-Pyrazinecarbonitrile, 3-amino-5-chloro-6-methyl-

- S2E7ZP8MNK

- AKOS022637792

-

- インチ: InChI=1S/C6H5ClN4/c1-3-5(7)11-6(9)4(2-8)10-3/h1H3,(H2,9,11)

- InChIKey: NDADGNJBYZIATE-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(C#N)=C(N)N=C1Cl

計算された属性

- せいみつぶんしりょう: 168.02045

- どういたいしつりょう: 168.02

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 密度みつど: 1.44

- ふってん: 357.9°C at 760 mmHg

- フラッシュポイント: 170.2°C

- 屈折率: 1.602

- PSA: 75.59

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-182524-0.05g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 0.05g |

$200.0 | 2023-09-19 | |

| Enamine | EN300-182524-0.25g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 0.25g |

$425.0 | 2023-09-19 | |

| TRC | A605483-100mg |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 100mg |

$ 320.00 | 2022-06-08 | ||

| Chemenu | CM435637-1g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95%+ | 1g |

$1032 | 2023-01-19 | |

| TRC | A605483-50mg |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 50mg |

$ 210.00 | 2022-06-08 | ||

| 1PlusChem | 1P01BF2R-5g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 5g |

$3134.00 | 2024-04-30 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19442-1g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 1g |

¥3683.0 | 2024-04-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN19442-5g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 5g |

¥11049.0 | 2024-04-18 | |

| 1PlusChem | 1P01BF2R-10g |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 95% | 10g |

$4614.00 | 2024-04-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554580-10g |

3-Amino-5-chloro-6-methylpyrazine-2-carbonitrile |

54632-08-5 | 98% | 10g |

¥35119.00 | 2024-05-09 |

3-amino-5-chloro-6-methylpyrazine-2-carbonitrile 関連文献

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

4. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

54632-08-5 (3-amino-5-chloro-6-methylpyrazine-2-carbonitrile) 関連製品

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)

- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:54632-08-5)3-amino-5-chloro-6-methylpyrazine-2-carbonitrile

清らかである:99%

はかる:10g

価格 ($):3356.0